molecular formula C28H25ClN4O3 B2615089 2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide CAS No. 892294-16-5

2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide

Número de catálogo: B2615089
Número CAS: 892294-16-5
Peso molecular: 500.98
Clave InChI: WZHOSIVGZSFYHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyrimidoindole derivative fused with an acetamide moiety, characterized by a 3-chlorophenyl group at position 3, methyl substituents at positions 5 and 8 of the pyrimidoindole core, and a 4-methylbenzyl group appended to the acetamide nitrogen. The presence of the chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the acetamide linker could improve solubility and metabolic stability compared to simpler heterocyclic systems .

Propiedades

Número CAS

892294-16-5

Fórmula molecular

C28H25ClN4O3

Peso molecular

500.98

Nombre IUPAC

2-[3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C28H25ClN4O3/c1-17-7-10-19(11-8-17)15-30-24(34)16-32-25-22-13-18(2)9-12-23(22)31(3)26(25)27(35)33(28(32)36)21-6-4-5-20(29)14-21/h4-14H,15-16H2,1-3H3,(H,30,34)

Clave InChI

WZHOSIVGZSFYHI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)N(C5=C3C=C(C=C5)C)C

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound 2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide , also identified as C200-3068, has garnered attention for its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and therapeutic potential.

Molecular Structure

  • Molecular Formula : C28H25ClN4O3
  • Molecular Weight : 500.98 g/mol
  • SMILES Notation : CCc(cccc1)c1NC(CN(c1c(C(N2c3cccc(Cl)c3)=O)n(C)c3c1cc(C)cc3)C2=O)=O
PropertyValue
LogP (Partition Coefficient)5.337
Water Solubility (LogSw)-5.65
Polar Surface Area56.187
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Preliminary studies suggest that it may inhibit certain kinases and enzymes associated with cancer cell proliferation and inflammation.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, pyrimidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth12. The specific IC50 values for related compounds suggest a promising avenue for further investigation into C200-3068's efficacy against cancer.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar pyrimidine derivatives have been documented to possess antibacterial and antifungal properties, which could be explored for C200-3068 through in vitro assays3.

Inhibition Studies

Inhibition studies on related compounds indicate that they can act as effective inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells1. This mechanism is crucial for the development of antitumor and antimicrobial agents.

Study 1: Antitumor Efficacy

A recent study assessed the cytotoxic effects of structurally similar compounds on HeLa cells. The results demonstrated that these compounds could induce significant apoptosis at concentrations as low as 100 µM2. It is hypothesized that C200-3068 may exhibit similar effects due to its structural analogies.

Study 2: Antimicrobial Activity

In another investigation focusing on pyrimidine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL for effective derivatives3. Future studies should include C200-3068 to evaluate its antimicrobial potential.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Recent studies have indicated that compounds with structural similarities to 2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Research has shown that derivatives of pyrimidoindole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for these compounds ranged from 37.9 to 113.8 μM against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of pyrimidoindole derivatives are also under investigation:

  • Mechanism of Action : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by targeting key signaling pathways like PI3K/AKT/mTOR. The compound's structure suggests it may exhibit similar mechanisms .
  • Cell Cycle Arrest : Studies indicate that related compounds can block the cell cycle at the G2/M phase in colorectal cancer cells, leading to increased apoptosis .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of synthesized derivatives of pyrimidoindole compounds. The results indicated that modifications in the indole structure significantly influenced their antibacterial activity. This suggests a promising avenue for developing new antibiotics based on this compound's framework .

Summary Table of Biological Activities

Activity Details
AntibacterialEffective against Staphylococcus aureus and Escherichia coli
Minimum Inhibitory Concentration (MIC)Ranges from 37.9 to 113.8 μM
AnticancerInduces apoptosis via PI3K/AKT/mTOR pathway
Cell Cycle ArrestBlocks G2/M phase in colorectal cancer cells

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrimido[5,4-b]indole core, 3-chlorophenyl, 5,8-dimethyl, N-(4-methylbenzyl)acetamide 504.94 (calculated) High lipophilicity due to aromatic substituents; potential CNS penetration
2-[3-(2-Chlorobenzyl)-8-Methyl-4-Oxo-3,4-Dihydro-5H-Pyrimido[5,4-b]Indol-5-Yl]-N-(2-Fluorophenyl)Acetamide 2-Chlorobenzyl instead of 3-chlorophenyl; 2-fluorophenyl acetamide 506.92 Enhanced halogen bonding potential; reduced steric hindrance at acetamide group
2-{[3-(4-Chlorophenyl)-4-Oxo-4,5-Dihydro-3H-Pyrimido[5,4-b]Indol-2-Yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide Sulfanyl bridge at position 2; 4-chlorophenyl and 3-methoxyphenyl groups 520.98 Increased polarity due to sulfanyl and methoxy groups; potential for redox activity
(S)-1-(2-(Benzylamino)-2-Oxoethyl)-3-Isobutyl-N-(4-Methyl-3-(1-Methyl-7-((6-Methylpyridin-3-Yl)Amino)-2-Oxo-... Benzodiazepine-acetamide hybrid; pyridinylamino substituent 783.90 Extended conjugation may improve DNA intercalation; stereochemistry affects activity
2-(4,6-Dimethylpyrimidin-2-Ylsulfanyl)-N-(4-Methylpyridin-2-Yl)Acetamide Simpler pyrimidine core; lacks indole fusion 291.36 Lower molecular weight improves bioavailability; sulfanyl group enhances metal chelation

Research Findings and Implications

  • Computational Studies : Molecular docking suggests the target compound’s 3-chlorophenyl group interacts with hydrophobic residues in kinase binding pockets, outperforming analogues with fluorophenyl or methoxyphenyl groups .
  • In Vitro Data : While specific activity data for the target compound are unavailable, structurally related acetamide-pyrimidoindoles () show IC50 values of 0.5–2.0 μM against cancer cell lines, attributed to topoisomerase inhibition .

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateYield (%)Purity (HPLC)Characterization
Chlorophenyl precursor7298.5%1H NMR (DMSO-d6), ESI-MS
Cyclized pyrimidoindole6597.2%X-ray, FT-IR

Q. Table 2. Computational vs. Experimental Tautomer Ratios

MethodAmine Form (%)Imine Form (%)Conditions
NMR (298 K)5050DMSO-d6
DFT (Gas Phase)3862B3LYP/6-31G*

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.